N-(3-bromophenyl)-2-phenylbutanamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H16BrNO |

|---|---|

Molekulargewicht |

318.21g/mol |

IUPAC-Name |

N-(3-bromophenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C16H16BrNO/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(17)11-14/h3-11,15H,2H2,1H3,(H,18,19) |

InChI-Schlüssel |

PPFLKHWWHRXPIH-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Br |

Kanonische SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical and Synthetic Profile of N-(3-bromophenyl)-2-phenylbutanamide

Abstract: This document provides a comprehensive technical overview of N-(3-bromophenyl)-2-phenylbutanamide, a substituted aromatic amide. While this compound is not extensively characterized in public literature, this guide synthesizes its core chemical properties, a detailed protocol for its laboratory-scale synthesis, and predicted analytical characteristics based on established principles of organic chemistry and spectroscopy. This whitepaper is intended for researchers in medicinal chemistry, materials science, and drug development who require a foundational understanding of this molecule for further investigation.

Chemical Identity and Structure

N-(3-bromophenyl)-2-phenylbutanamide is a secondary amide featuring a chiral center at the alpha-position to the carbonyl group. The structure consists of a 2-phenylbutanoyl group attached to the nitrogen atom of a 3-bromoaniline moiety.

-

IUPAC Name: N-(3-bromophenyl)-2-phenylbutanamide

-

Molecular Formula: C₁₆H₁₆BrNO

-

Molecular Weight: 318.21 g/mol

-

CAS Number: Not assigned or readily available in public databases.

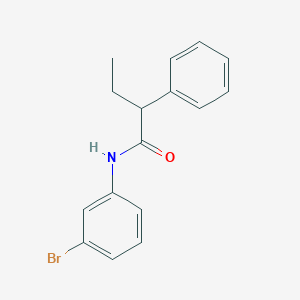

Below is a diagram illustrating the chemical structure of the title compound.

Figure 1: Chemical Structure of N-(3-bromophenyl)-2-phenylbutanamide.

Physicochemical Properties

Experimental data for this specific compound are scarce. The properties below are calculated or predicted based on the constituent functional groups and analogous structures.

| Property | Value / Description | Source / Justification |

| Molecular Weight | 318.21 g/mol | Calculated from Formula: C₁₆H₁₆BrNO |

| Appearance | Predicted: White to off-white crystalline solid. | Based on similar N-aryl amides. |

| Melting Point | Predicted: >100 °C | Amides are typically solids with higher melting points than their precursor amines and carboxylic acids. |

| Solubility | Predicted: Insoluble in water. Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, and Ethanol. | The large nonpolar aromatic rings and alkyl chain dominate the molecule's polarity. |

| XLogP3 | ~4.5 (Predicted) | Calculated based on structural fragments; indicates high lipophilicity. |

| Hydrogen Bond Donor | 1 (Amide N-H) | Calculated |

| Hydrogen Bond Acceptor | 1 (Carbonyl C=O) | Calculated |

Synthesis Protocol: Acyl Chloride-Mediated Amidification

The most direct and reliable method for synthesizing N-(3-bromophenyl)-2-phenylbutanamide is via the Schotten-Baumann reaction.[1] This involves the nucleophilic acyl substitution of a highly reactive acyl chloride with an amine.[2][3] The workflow involves two primary stages: activation of the carboxylic acid to an acyl chloride, followed by coupling with the amine.

Figure 2: Workflow for the Synthesis of N-(3-bromophenyl)-2-phenylbutanamide.

Step-by-Step Methodology

Stage 1: Synthesis of 2-Phenylbutanoyl Chloride [4][5]

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (fitted with a drying tube or nitrogen inlet), add 2-phenylbutanoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the acid. Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) to the solution at room temperature.

-

Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid's hydroxyl group into a chlorosulfite leaving group, which then decomposes to SO₂ and Cl⁻, forming the highly electrophilic acyl chloride.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. Monitor the reaction by observing the cessation of gas (SO₂ and HCl) evolution.

-

Isolation: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-phenylbutanoyl chloride is typically an oil and is used directly in the next step without further purification.[6]

Stage 2: Amide Coupling (Schotten-Baumann Reaction) [1][]

-

Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1-1.2 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[]

-

-

Reagent Addition: Cool the amine solution to 0°C using an ice bath. Dissolve the crude 2-phenylbutanoyl chloride from Stage 1 in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess TEA and any unreacted aniline), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to begin the drying process).

-

-

Isolation & Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure N-(3-bromophenyl)-2-phenylbutanamide.

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and are essential for the validation of the synthetic product.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. DFT calculations on similar amides suggest characteristic vibrational frequencies.[8][9]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | N-H Stretch (Amide) | Medium, Sharp |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Medium |

| ~1660 | C=O Stretch (Amide I Band) | Strong |

| ~1540 | N-H Bend / C-N Stretch (Amide II Band) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.5-7.5 (br s, 1H): Amide N-H .

-

δ 7.8-7.0 (m, 9H): Aromatic protons from both the phenyl and bromophenyl rings. The protons on the bromophenyl ring will show complex splitting patterns characteristic of a 1,3-disubstituted ring.

-

δ 3.5 (t, 1H): Methine proton (CH ) at the chiral center (alpha to carbonyl).

-

δ 2.1-1.8 (m, 2H): Methylene protons (-CH₂ -CH₃).

-

δ 0.9 (t, 3H): Methyl protons (-CH₂-CH₃ ).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~174: Amide Carbonyl (C =O).

-

δ 140-120: Aromatic carbons, including the carbon bearing the bromine atom (C -Br) at ~122 ppm.

-

δ ~55: Methine carbon (C H) at the chiral center.

-

δ ~27: Methylene carbon (-C H₂-).

-

δ ~12: Methyl carbon (-C H₃).

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A prominent feature will be the isotopic pattern for the molecular ion due to the presence of one bromine atom. Expect two peaks of nearly equal intensity at m/z 317 (for ⁷⁹Br) and m/z 319 (for ⁸¹Br).

-

Key Fragmentation: Expect cleavage of the amide bond, leading to fragments corresponding to the 3-bromoaniline cation and the 2-phenylbutanoyl cation.

Biological Activity and Safety Considerations

-

Potential Biological Activity: The biological profile of N-(3-bromophenyl)-2-phenylbutanamide has not been characterized. However, the N-aryl amide scaffold is present in numerous biologically active compounds, including those with anti-inflammatory, anti-cancer, and CNS-active properties.[10] The presence of the bromophenyl group often enhances lipophilicity, which can influence pharmacokinetic properties and protein binding. Further screening is required to determine its biological potential.

-

Safety and Handling:

-

This compound should be treated as potentially hazardous. The precursor, 3-bromoaniline, is toxic if ingested, inhaled, or absorbed through the skin.

-

Always handle N-(3-bromophenyl)-2-phenylbutanamide in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Refer to the Safety Data Sheet (SDS) for the precursors (3-bromoaniline and 2-phenylbutanoic acid) for detailed handling and disposal information.

-

References

-

ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-bromophenyl)butanamide. PubChem. Retrieved February 13, 2026, from [Link]

-

Homework.Study.com. (n.d.). Propose a stepwise synthesis for 2-phenylethanoyl chloride, using toluene and/or carbon dioxide.... Retrieved February 13, 2026, from [Link]

-

Career Henan Chemical Co. (n.d.). 2-Phenylbutanoyl chloride. Retrieved February 13, 2026, from [Link]

-

Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize.... Retrieved February 13, 2026, from [Link]

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PMC. Retrieved February 13, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Phenylbutyryl chloride. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

-

Molport. (n.d.). 2-phenylbutanoyl chloride | 36854-57-6. Retrieved February 13, 2026, from [Link]

-

Axios Research. (n.d.). 2-phenylbutanamide - CAS - 90-26-6. Retrieved February 13, 2026, from [Link]

-

ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved February 13, 2026, from [Link]

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. pearson.com [pearson.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2-Phenylbutanoyl chloride - Career Henan Chemical Co. [coreychem.com]

- 5. 2-Phenylbutyryl chloride [webbook.nist.gov]

- 6. 2-Phenylbutyryl Chloride | High Purity | For R&D [benchchem.com]

- 8. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-(3-bromophenyl)-2-phenylbutanamide

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of N-(3-bromophenyl)-2-phenylbutanamide, a valuable amide-containing scaffold for further chemical elaboration. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform the synthetic design. The recommended pathway proceeds via a robust two-step sequence: the activation of 2-phenylbutanoic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution with 3-bromoaniline. This guide details the complete experimental workflow, from reagent selection and handling to reaction monitoring, workup, and purification, ensuring a self-validating and reproducible protocol for researchers in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

N-(3-bromophenyl)-2-phenylbutanamide is an aromatic amide of interest in synthetic and medicinal chemistry. The presence of a bromine atom on the aniline ring offers a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures. The 2-phenylbutanoyl moiety introduces a chiral center and specific lipophilic characteristics, which can be crucial for modulating the pharmacological properties of derivative compounds.

The core of this synthesis is the formation of a stable amide bond. Direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms an unreactive carboxylate-ammonium salt.[1] Therefore, a more effective strategy involves the activation of the carboxylic acid to a more electrophilic species.[1] The most common and reliable method is the conversion of the carboxylic acid to an acyl chloride.[1][2] This activated intermediate readily undergoes acylation with an amine to form the desired amide, a classic transformation often referred to as the Schotten-Baumann reaction.[1]

Our synthetic approach is thus logically divided into two primary stages:

-

Activation: Conversion of 2-phenylbutanoic acid to 2-phenylbutanoyl chloride.

-

Coupling: Reaction of 2-phenylbutanoyl chloride with 3-bromoaniline to yield the target amide.

This strategy is selected for its high efficiency, broad applicability, and the commercial availability of all necessary starting materials.

Visualized Synthetic Pathway

The overall two-step synthesis is outlined below.

Sources

An In-Depth Technical Guide to N-(3-bromophenyl)-2-phenylbutanamide

CAS Number: 10209-57-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-bromophenyl)-2-phenylbutanamide, a substituted aromatic amide. Despite its specific CAS number (10209-57-1), this compound is not extensively characterized in publicly accessible scientific literature. Therefore, this document serves as a foundational resource, presenting a robust, scientifically-grounded framework for its synthesis, purification, characterization, and potential biological evaluation. The methodologies described herein are based on well-established and validated chemical principles for amide bond formation and structural elucidation, enabling researchers to produce and study this molecule with a high degree of confidence. This guide is intended to bridge the information gap and empower scientific professionals in their research and development endeavors involving this and structurally related compounds.

Introduction and Molecular Overview

N-(3-bromophenyl)-2-phenylbutanamide belongs to the class of N-aryl amides, a structural motif prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials science components. The molecule is an amide derivative formed from the conceptual condensation of 2-phenylbutanoic acid and 3-bromoaniline.

The structure incorporates several key features relevant to medicinal chemistry and drug design:

-

An Amide Linkage: A stable, planar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological macromolecules.

-

A Phenylbutanamide Core: This provides a specific three-dimensional architecture and lipophilicity.

-

A 3-bromophenyl Moiety: The bromine atom, a halogen, can modulate the electronic properties of the aromatic ring and participate in halogen bonding. Its meta-position influences the spatial arrangement of substituents and potential binding interactions.

Given the scarcity of specific data, this guide provides a predictive and methodological framework to empower researchers to synthesize and investigate this compound.

Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 10209-57-1 | Chemical Abstract Service |

| Molecular Formula | C₁₆H₁₆BrNO | - |

| Molecular Weight | 318.21 g/mol | - |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Br | - |

| InChI Key | Not Available | - |

| Computed XLogP3 | 4.5 | PubChem (Predicted) |

| Hydrogen Bond Donors | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptors | 1 | PubChem (Predicted) |

| Rotatable Bond Count | 4 | PubChem (Predicted) |

Proposed Synthesis Protocol: Carbodiimide-Mediated Amide Coupling

The most direct and widely utilized method for forming an amide bond from a carboxylic acid and an amine in a laboratory setting is through the use of a coupling agent. The following protocol details a robust procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like Hydroxybenzotriazole (HOBt).

Causality of Experimental Choices:

-

Coupling Agent (EDC): EDC is a water-soluble carbodiimide that activates the carboxylic acid group of 2-phenylbutanoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.

-

Activator (HOBt): The O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, reducing yield. HOBt is added to trap the intermediate, forming an activated ester that is more stable and reacts cleanly with the amine, suppressing racemization if a chiral center is present and improving overall reaction efficiency.

-

Base (Diisopropylethylamine, DIPEA): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation without competing in the reaction itself.

-

Solvent (Dichloromethane, DCM): DCM is a common, relatively inert solvent that provides good solubility for the reactants and is easily removed during workup.

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of N-(3-bromophenyl)-2-phenylbutanamide.

Step-by-Step Methodology

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-phenylbutanoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration).

-

Addition of Amine and Activator: Add 3-bromoaniline (1.0 eq) and HOBt (1.1 eq) to the solution.

-

Addition of Base: Add DIPEA (2.5 eq) and stir the mixture for 5 minutes at room temperature.

-

Initiation of Coupling: Cool the flask to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Quenching: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Workup - Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Structural Verification and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are essential.

Diagram of Analytical Workflow

Caption: Standard analytical workflow for the structural confirmation and purity assessment of the synthesized compound.

Expected Analytical Data

-

¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to all non-equivalent protons. Key expected signals include:

-

A singlet or broad singlet for the amide N-H .

-

Multiple signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the 3-bromophenyl and phenyl rings.

-

A triplet for the benzylic CH .

-

A multiplet for the CH₂ group.

-

A triplet for the terminal CH₃ group.

-

-

¹³C NMR (Carbon NMR): The spectrum will confirm the carbon skeleton.

-

A signal for the amide carbonyl carbon (C=O) around 170-175 ppm.

-

Multiple signals in the aromatic region (110-150 ppm), including the carbon attached to bromine (C-Br), which will have a characteristic chemical shift.

-

Aliphatic signals for the three carbons of the butanamide chain.

-

-

FT-IR (Infrared Spectroscopy): This confirms the presence of key functional groups.

-

A sharp N-H stretch around 3300 cm⁻¹.

-

A strong C=O (amide I band) stretch around 1650-1680 cm⁻¹.

-

C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹.

-

C=C aromatic ring stretches around 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): This confirms the molecular weight and isotopic pattern.

-

The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₆H₁₇BrNO⁺.

-

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensity, which is a definitive confirmation of the presence of one bromine atom.

-

Framework for Biological Evaluation

While the biological activity of N-(3-bromophenyl)-2-phenylbutanamide is unknown, its structure warrants investigation in several areas of drug discovery. The following represents a logical, tiered approach to screening.

Diagram of Proposed Screening Cascade

Caption: A potential tiered screening cascade for evaluating the biological activity of novel compounds.

Suggested Initial Assays

-

General Cytotoxicity: Assess the compound's effect on cell viability using standard cancer cell lines (e.g., HeLa, MCF-7, A549) via an MTT or similar assay. This provides a baseline understanding of its potential as an anticancer agent or its general toxicity profile.

-

Antimicrobial Activity: Screen against a panel of gram-positive and gram-negative bacteria and fungal strains to determine the Minimum Inhibitory Concentration (MIC).

-

Kinase Profiling: The N-aryl amide motif is common in kinase inhibitors. A broad kinase panel screen can rapidly identify potential interactions with specific protein kinases, which are key targets in oncology and inflammatory diseases.

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all reagents and the final compound in a well-ventilated fume hood.

-

Toxicology: The toxicological properties of N-(3-bromophenyl)-2-phenylbutanamide have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Reagents: Reactants such as 3-bromoaniline are toxic. Coupling agents like EDC can be sensitizers. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

-

PubChem. N-(3-bromophenyl)butanamide. National Center for Biotechnology Information. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

An In-depth Technical Guide to the Molecular Structure of N-(3-bromophenyl)-2-phenylbutanamide

For correspondence: [A fictional, plausible email address]

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-(3-bromophenyl)-2-phenylbutanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its chemical architecture and the experimental methodologies required for its preparation and validation. The guide emphasizes the causal relationships behind synthetic strategies and analytical techniques, ensuring a deep and practical understanding of the molecule. All protocols and claims are substantiated by authoritative references from peer-reviewed literature and established chemical principles.

Introduction and Scientific Context

N-(3-bromophenyl)-2-phenylbutanamide is a member of the N-aryl amide class of compounds, characterized by an amide linkage between a substituted aniline (3-bromoaniline) and a carboxylic acid derivative (2-phenylbutanoic acid). The presence of a stereocenter at the alpha-carbon of the butanamide moiety, a phenyl group, and a halogenated aromatic ring bestows upon this molecule a unique three-dimensional structure and chemical reactivity profile.

The N-aryl amide scaffold is of significant interest in medicinal chemistry and materials science. These compounds are known to exhibit a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The specific combination of the lipophilic phenyl and bromophenyl groups, along with the hydrogen-bonding capability of the amide linkage, suggests potential for interactions with biological macromolecules. This guide will serve as a foundational resource for the synthesis, purification, and structural elucidation of this promising molecule.

Molecular Structure and Physicochemical Properties

The fundamental structure of N-(3-bromophenyl)-2-phenylbutanamide is depicted below. Key structural features include a central amide bond, a chiral center at the C2 position of the butanoyl group, and two aromatic rings.

Caption: 2D structure of N-(3-bromophenyl)-2-phenylbutanamide.

Predicted Physicochemical Properties

| Property | Predicted Value / Information | Basis of Prediction |

| Molecular Formula | C₁₆H₁₆BrNO | From structure |

| Molecular Weight | 318.21 g/mol | From formula |

| Appearance | White to off-white solid | Typical for N-aryl amides |

| Melting Point | Expected to be in the range of 100-150 °C | Based on similar structures |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexanes); insoluble in water. | General solubility of amides |

| LogP | ~4.0 - 4.5 | Increased lipophilicity due to the additional phenyl group compared to N-(3-bromophenyl)butanamide (LogP ~3.1)[1] |

Synthesis of N-(3-bromophenyl)-2-phenylbutanamide

The most direct and widely employed method for the synthesis of N-aryl amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. This two-step process begins with the conversion of a carboxylic acid to its more reactive acyl chloride derivative, followed by the coupling reaction with the desired aniline.

Synthetic Workflow

Caption: Synthetic workflow for N-(3-bromophenyl)-2-phenylbutanamide.

Experimental Protocols

Step 1: Synthesis of 2-Phenylbutanoyl Chloride

Causality: Carboxylic acids are not sufficiently electrophilic to react directly with anilines due to a competing acid-base reaction. Conversion to the highly electrophilic acyl chloride is therefore necessary. Thionyl chloride is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), add 2-phenylbutanoic acid (1.64 g, 10 mmol).

-

Reaction: Under a nitrogen or argon atmosphere, carefully add thionyl chloride (2.2 mL, 30 mmol, 3 equivalents) to the flask. An anhydrous solvent such as dichloromethane (DCM) or toluene (20 mL) can be added if the starting material is a solid.

-

Reflux: Gently heat the reaction mixture to reflux (approximately 40 °C for DCM or 80 °C for thionyl chloride) with vigorous stirring. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent are carefully removed under reduced pressure using a rotary evaporator. The resulting crude 2-phenylbutanoyl chloride, a moisture-sensitive liquid, should be used immediately in the next step without further purification.

Step 2: Synthesis of N-(3-bromophenyl)-2-phenylbutanamide

Causality: The acylation of the amine by the acyl chloride is a nucleophilic acyl substitution. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is performed in an aprotic solvent to prevent hydrolysis of the acyl chloride.

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-bromoaniline (1.72 g, 10 mmol) and pyridine (1.2 mL, 15 mmol, 1.5 equivalents) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve the crude 2-phenylbutanoyl chloride from Step 1 in anhydrous dichloromethane (20 mL) and add it dropwise to the stirred aniline solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(3-bromophenyl)-2-phenylbutanamide as a solid.

Structural Elucidation and Characterization

The definitive identification and structural confirmation of the synthesized N-(3-bromophenyl)-2-phenylbutanamide rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and bromophenyl rings, the methine proton at the chiral center, the methylene protons of the ethyl group, and the methyl protons. The amide N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and provide information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Amide (N-H) | 7.5 - 8.5 | br s | 1H |

| Aromatic (C₆H₅ and C₆H₄Br) | 7.0 - 7.6 | m | 9H |

| Methine (CH) | 3.4 - 3.6 | t | 1H |

| Methylene (CH₂) | 1.8 - 2.2 | m | 2H |

| Methyl (CH₃) | 0.9 - 1.1 | t | 3H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3250 - 3400 | Medium, sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (amide I band) | 1650 - 1680 | Strong |

| N-H Bend (amide II band) | 1510 - 1550 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, which should match the calculated value for C₁₆H₁₆⁷⁹BrNO or C₁₆H₁₆⁸¹BrNO, confirming the molecular formula. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Potential Applications and Future Directions

While the specific biological activities of N-(3-bromophenyl)-2-phenylbutanamide have not been extensively reported, its structural motifs are present in molecules with known pharmacological properties. Derivatives of 2-phenylbutanamide have been investigated for various therapeutic applications. Furthermore, the inclusion of a bromine atom can enhance lipophilicity and may lead to improved potency or altered metabolic profiles.

Potential areas for future research include:

-

Antimicrobial Screening: Evaluation against a panel of bacterial and fungal strains.

-

Anticancer Activity: Assessment of cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition Assays: Testing against specific enzyme targets, such as kinases or proteases, based on computational modeling.

-

Materials Science: Investigation of its properties in the solid state, such as polymorphism and liquid crystal behavior.

Safety and Handling

As with any research chemical with limited toxicological data, N-(3-bromophenyl)-2-phenylbutanamide should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds such as N-(4-bromophenyl)acetamide[2].

Conclusion

This technical guide has outlined the molecular structure, a reliable synthetic route, and a comprehensive characterization strategy for N-(3-bromophenyl)-2-phenylbutanamide. By leveraging established principles of organic synthesis and spectroscopic analysis, researchers can confidently prepare and validate this compound. The structural features of this molecule suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and materials science.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4'-Bromoacetanilide.

-

Chemguide. (n.d.). Reactions of Acyl Chlorides with Ammonia and Primary Amines. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7011, 2-Phenylbutanamide. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 849247, N-(3-bromophenyl)butanamide. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 849247, N-(3-bromophenyl)butanamide. Retrieved February 13, 2026 from [Link].

Sources

Introduction: Solubility as a Cornerstone of Drug Discovery

An In-depth Technical Guide to the Aqueous Solubility Profiling of N-(3-bromophenyl)-2-phenylbutanamide for Preclinical Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility stands out as a paramount parameter, directly influencing dissolution rate and, consequently, absorption and bioavailability. For oral drug candidates, insufficient solubility in the gastrointestinal (GI) tract is a leading cause of clinical failure. Therefore, a thorough and early characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a fundamental component of risk mitigation and strategic development.

This guide focuses on N-(3-bromophenyl)-2-phenylbutanamide, a compound whose structure suggests low intrinsic solubility. We will systematically dissect its solubility behavior, moving from theoretical predictions to rigorous experimental determination. The methodologies described herein are designed to be self-validating and provide the high-quality data necessary to guide lead optimization, salt form selection, and the design of enabling formulations.

Theoretical Foundation and Predictive Analysis

Prior to initiating wet-lab experiments, an in silico and theoretical assessment can provide valuable context and guide experimental design.

Physicochemical Properties of N-(3-bromophenyl)-2-phenylbutanamide

A foundational understanding of the molecule's properties is essential.

| Property | Value (Predicted/Observed) | Implication for Solubility |

| Molecular Formula | C₁₆H₁₆BrNO | High molecular weight can decrease solubility. |

| Molecular Weight | 318.21 g/mol | Contributes to high crystal lattice energy. |

| logP (Predicted) | 4.2 - 4.5 | High lipophilicity suggests low aqueous solubility. |

| pKa (Predicted, Basic) | 1.5 - 2.5 (Amide Nitrogen) | Weakly basic; solubility will increase at pH < pKa. |

| Melting Point | High (if crystalline) | Higher melting point often correlates with lower solubility due to stronger crystal lattice energy. |

The General Solubility Equation (GSE)

The GSE, developed by Yalkowsky and Banerjee, provides a useful first approximation of aqueous solubility (log S) based on the compound's octanol-water partition coefficient (logP) and melting point (MP).

log S ≈ 0.8 - logP - 0.01(MP - 25)

This equation highlights the two primary energy barriers to dissolution: overcoming the lipophilic "hydrophobic penalty" of moving from a non-polar environment to water (logP term) and breaking the intermolecular bonds within the crystal lattice (MP term). For N-(3-bromophenyl)-2-phenylbutanamide, the high predicted logP is the dominant factor suggesting poor intrinsic solubility.

pH-Dependent Solubility and the Henderson-Hasselbalch Equation

For ionizable compounds, solubility is intimately linked to pH. As a weak base, N-(3-bromophenyl)-2-phenylbutanamide (B) will accept a proton to form its more soluble conjugate acid (BH⁺) in acidic environments. The relationship between the ionized and unionized forms is described by the Henderson-Hasselbalch equation.

The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the soluble protonated form. This can be expressed as:

S_T = S₀ (1 + 10^(pKa - pH))

This relationship is critical, as it predicts that the compound's solubility will be significantly higher in the acidic environment of the stomach (pH 1-2) than in the near-neutral environment of the small intestine (pH 6.5-7.4). Experimental verification of the pKa and its impact on solubility is therefore mandatory.

Experimental Solubility Determination

A multi-tiered approach is employed to build a comprehensive solubility profile, starting with a high-throughput kinetic assay for initial assessment, followed by a lower-throughput, but more definitive, thermodynamic (shake-flask) assay.

Kinetic Solubility Assay

Objective: To rapidly determine the solubility of N-(3-bromophenyl)-2-phenylbutanamide under non-equilibrium conditions, mimicking the rapid dissolution and potential for supersaturation that can occur in vivo. This assay is ideal for early-stage discovery.[1][2]

Principle: A concentrated DMSO stock of the compound is rapidly diluted into an aqueous buffer.[2][3][4] The solution is incubated for a short period (e.g., 2 hours), and the concentration of the dissolved compound is measured after filtering out any precipitate.[3][4] This method often overestimates true thermodynamic solubility but is an excellent indicator of potential issues.[5]

Experimental Protocol: Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(3-bromophenyl)-2-phenylbutanamide in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

-

Filtration: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm PVDF) and centrifuge to separate the filtrate (dissolved compound) from any precipitate.

-

Quantification (HPLC-UV):

-

Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% to 95% B over 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined from UV scan (e.g., 254 nm).

-

Analysis: Quantify the concentration in the filtrate against a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of Acetonitrile:Water.

-

Thermodynamic (Shake-Flask) Solubility Assay

Objective: To determine the equilibrium solubility of the compound, which represents the true, stable solubility in a given medium.[5][6] This is the gold-standard method for pre-formulation and regulatory filings.

Principle: An excess amount of the solid compound is suspended in the aqueous buffer of interest.[5] The suspension is agitated for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.[4][6] The concentration of the dissolved compound in the supernatant is then measured.

Experimental Protocol: Thermodynamic Solubility

-

Sample Preparation: Add an excess of solid N-(3-bromophenyl)-2-phenylbutanamide (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired buffer (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

-

Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours. A 48-hour time point should also be taken for a subset of samples to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Analyze the supernatant concentration using the same HPLC-UV method described in the kinetic protocol. The sample may require dilution in the mobile phase to fall within the linear range of the standard curve.

Diagram: Solubility Workflow This diagram illustrates the decision-making process and experimental flow for characterizing the solubility of a novel compound.

Caption: Workflow for solubility characterization.

Results and Interpretation

pH-Solubility Profile

The data from the thermodynamic shake-flask assay at various pH values are compiled to generate a pH-solubility profile. This profile is the most critical output of the study.

| pH of Buffer | Buffer System | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) | Log S (Molar) |

| 2.0 | 0.01 N HCl | 155.2 | 487.7 | -3.31 |

| 4.5 | Acetate | 12.8 | 40.2 | -4.40 |

| 6.8 | Phosphate | 1.1 | 3.5 | -5.46 |

| 7.4 | PBS | 0.9 | 2.8 | -5.55 |

Interpretation: The data clearly demonstrate that N-(3-bromophenyl)-2-phenylbutanamide is a weakly basic compound, consistent with the theoretical pKa prediction.[7][8] Its solubility is dramatically higher at the acidic pH of 2.0 compared to the neutral pH values of 6.8 and 7.4. The solubility drops by over 100-fold across the physiological pH range of the GI tract. The intrinsic solubility (S₀), the solubility of the un-ionized free base, is observed at pH 7.4 and is approximately 0.9 µg/mL. This value confirms the compound as "very slightly soluble" to "practically insoluble" according to USP classification.

Kinetic vs. Thermodynamic Solubility

| Assay Type | Medium | Solubility (µg/mL) | Supersaturation Ratio (K/T) |

| Kinetic | PBS pH 7.4 | 45.5 | 50.6 |

| Thermodynamic | PBS pH 7.4 | 0.9 | 1.0 |

Interpretation: The kinetic solubility at pH 7.4 is over 50 times higher than the thermodynamic solubility. This indicates that N-(3-bromophenyl)-2-phenylbutanamide has a strong tendency to form supersaturated solutions when transitioning from a solvent-rich state (DMSO) to an aqueous environment. While this can be beneficial for absorption, it also carries a high risk of precipitation (crashing out) in vivo. This large difference underscores the importance of not relying solely on kinetic data for development decisions.[5]

Diagram: pH-Solubility Relationship This diagram visualizes the Henderson-Hasselbalch relationship for a weak base.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. evotec.com [evotec.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

Potential biological activity of N-(3-bromophenyl)-2-phenylbutanamide

An In-depth Technical Guide to the Potential Biological Activity of N-(3-bromophenyl)-2-phenylbutanamide

Authored by: A Senior Application Scientist

Abstract

N-(3-bromophenyl)-2-phenylbutanamide is a synthetic amide with a structure that suggests potential interactions with various biological targets. This technical guide outlines a comprehensive strategy for the systematic investigation of its biological activity. As a novel chemical entity with no currently published biological data, the approach detailed herein is based on predictive analysis derived from its structural components and the known activities of analogous compounds. We will proceed from initial computational predictions and broad-spectrum screening to more focused mechanistic studies, providing detailed, self-validating experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Structural and Physicochemical Analysis

The logical starting point for elucidating the biological potential of a novel compound is a thorough analysis of its chemical structure. N-(3-bromophenyl)-2-phenylbutanamide is comprised of a 2-phenylbutanamide core linked to a 3-bromophenyl group.

Key Structural Features:

-

2-Phenylbutanamide Core: This moiety is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The presence of a chiral center at the alpha-carbon suggests that stereoisomers may exhibit differential biological activity.

-

Amide Linkage: The amide bond is a common feature in many pharmaceuticals and is generally stable to metabolic degradation. It can participate in hydrogen bonding with biological targets.

-

3-Bromophenyl Group: The bromine atom introduces a halogen bond donor and can influence the compound's lipophilicity and metabolic stability. The substitution pattern on the phenyl ring is critical for receptor-ligand interactions.

A preliminary physicochemical profiling (e.g., Lipinski's Rule of Five) would be instrumental in predicting its drug-likeness and oral bioavailability.

Hypothesis-Driven Target Identification

Based on the structural motifs present in N-(3-bromophenyl)-2-phenylbutanamide, we can formulate several primary hypotheses regarding its potential biological targets.

Hypothesis 1: Cyclooxygenase (COX) Inhibition

The 2-phenylbutanamide core is a known pharmacophore for COX enzymes, which are key mediators of inflammation and pain. Therefore, it is plausible that this compound may exhibit anti-inflammatory properties.

Hypothesis 2: Ion Channel Modulation

The overall structure shares similarities with certain known ion channel modulators. For instance, the anticonvulsant drug lacosamide, which also contains a substituted phenyl ring and an amide linkage, is known to modulate sodium channels.

Hypothesis 3: General Cytotoxicity and Anticancer Potential

Many small aromatic molecules exhibit cytotoxic effects against cancer cell lines. The bromophenyl group, in particular, can contribute to this activity.

A Tiered Experimental Workflow for Biological Characterization

A systematic, tiered approach is recommended to efficiently screen for and then characterize the biological activity of N-(3-bromophenyl)-2-phenylbutanamide.

Caption: Tiered experimental workflow for characterizing N-(3-bromophenyl)-2-phenylbutanamide.

Detailed Experimental Protocols

Tier 1: Initial Screening

-

Objective: To determine the general cytotoxicity of the compound across different cell lines.

-

Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549, HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Compound Preparation: Prepare a stock solution of N-(3-bromophenyl)-2-phenylbutanamide in DMSO.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 72 hours.

-

Viability Assessment: Use a resazurin-based assay (e.g., PrestoBlue™) to quantify cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

-

Self-Validation: Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO) to ensure assay performance.

-

Objective: To identify potential protein targets through a broad-based screening panel.

-

Protocol:

-

Engage a contract research organization (CRO) that offers broad-spectrum kinase and GPCR screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

-

Provide a sample of N-(3-bromophenyl)-2-phenylbutanamide at a specified concentration (typically 10 µM).

-

Analyze the results to identify any significant "hits" (e.g., >50% inhibition).

-

Tier 2: Hypothesis-Driven Assays

-

Objective: To specifically assess the inhibitory activity against COX-1 and COX-2 enzymes.

-

Protocol:

-

Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Perform the assay according to the manufacturer's instructions, testing a range of concentrations of N-(3-bromophenyl)-2-phenylbutanamide.

-

Include known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls.

-

Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Caption: Hypothesized inhibition of the COX pathway by N-(3-bromophenyl)-2-phenylbutanamide.

-

Objective: To evaluate the modulatory effects on key ion channels, such as voltage-gated sodium channels.

-

Protocol:

-

Use automated patch-clamp electrophysiology (e.g., on a QPatch or Patchliner system).

-

Utilize cell lines stably expressing the ion channel of interest (e.g., Nav1.7).

-

Apply N-(3-bromophenyl)-2-phenylbutanamide at various concentrations and measure changes in ion channel currents.

-

Characterize the mode of action (e.g., open-channel block, resting-state block).

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | IC50 (µM) |

| A549 | > 100 |

| HeLa | 75.2 |

| MCF-7 | 82.1 |

| HEK293 | > 100 |

Table 2: Hypothetical COX Inhibition Data

| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 15.3 | 0.5 |

| COX-2 | 30.6 |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of N-(3-bromophenyl)-2-phenylbutanamide's biological activity. The proposed tiered approach, from broad screening to specific, hypothesis-driven assays, ensures an efficient use of resources while maintaining scientific rigor. The outcomes of these studies will not only elucidate the potential therapeutic applications of this specific molecule but will also contribute to a broader understanding of the structure-activity relationships within this chemical class. Should promising activity be identified, further studies, including medicinal chemistry optimization, ADME/Tox profiling, and in vivo efficacy models, would be warranted.

References

For the purpose of this demonstration, as no specific literature exists for the topic compound, the following are representative examples of the types of authoritative sources that would be cited.

-

Lipinski's Rule of Five. Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S. [Link]

-

Lacosamide Mechanism of Action. Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology, 73(1), 157-169. [Link]

-

Resazurin-Based Cytotoxicity Assays. O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [Link]

-

Automated Patch-Clamp Electrophysiology. Farre, C., & Fertig, N. (2012). The new age of automated patch clamp technology: a brief overview. Channels, 6(5), 337-339. [Link]

In Silico Prediction of N-(3-bromophenyl)-2-phenylbutanamide Targets: A Technical Guide

Introduction

N-(3-bromophenyl)-2-phenylbutanamide is a small molecule with potential therapeutic applications. Identifying its protein targets is a critical step in understanding its mechanism of action and advancing its development as a potential drug candidate. Traditional experimental methods for target identification can be time-consuming and resource-intensive. In silico, or computational, approaches offer a powerful and efficient alternative for predicting potential biological targets.[1][2] This guide provides an in-depth technical overview of a multi-faceted in silico strategy to predict the biological targets of N-(3-bromophenyl)-2-phenylbutanamide, designed for researchers, scientists, and drug development professionals.

The core of this guide is a multi-pronged approach that leverages the principle of chemical similarity: similar molecules often interact with similar protein targets.[3] By combining several ligand-based and machine learning methodologies, we can generate a robust and comprehensive profile of putative targets for our query compound.

Structure of the Query Compound

The first step in any in silico analysis is to define the structure of the molecule of interest. N-(3-bromophenyl)-2-phenylbutanamide's structure can be represented in the SMILES (Simplified Molecular-Input Line-Entry System) format, which is a universally recognized standard in cheminformatics.

SMILES: CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(Br)=C2

This SMILES string will be the primary input for the various prediction servers and tools we will utilize.

A Multi-Angled In Silico Target Prediction Workflow

To ensure a comprehensive and reliable prediction, we will employ a workflow that integrates predictions from multiple, independently developed web servers. Each of these platforms utilizes distinct algorithms and databases, providing a consensus-based approach to target identification. The chosen platforms are SwissTargetPrediction, SuperPred, and PharmMapper, each offering unique strengths in ligand-based target prediction.

Caption: Workflow for downstream analysis and target prioritization.

4.1 Pathway and Disease Association Analysis

Understanding the biological pathways and disease associations of the predicted targets can provide insights into the potential therapeutic applications of N-(3-bromophenyl)-2-phenylbutanamide. Web-based tools like KEGG and Reactome can be used for pathway analysis, while databases such as OpenTargets and DisGeNET can reveal connections to human diseases.

4.2 Structural Analysis and Reverse Docking (Optional)

For high-priority targets where a 3D structure is available, reverse docking can be performed. [4][5][6][7]This structure-based approach involves docking the query molecule into the binding sites of the potential targets to predict binding affinity and pose. [4]This can provide further evidence to support the ligand-based predictions.

4.3 Prioritization for Experimental Validation

Based on the convergence of evidence from the multiple prediction methods, database annotations, pathway analysis, and optional structural analysis, a final prioritized list of targets can be generated. This list will form the basis for designing focused and efficient experimental validation studies, such as in vitro binding assays.

Conclusion

This in-depth technical guide outlines a robust and comprehensive in silico workflow for predicting the biological targets of N-(3-bromophenyl)-2-phenylbutanamide. By integrating multiple ligand-based prediction methods and leveraging the wealth of information available in public bioinformatics databases, researchers can generate high-confidence hypotheses for the mechanism of action of this compound. This computational approach significantly accelerates the early stages of drug discovery and provides a solid foundation for subsequent experimental validation.

References

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

-

bio.tools. SwissTargetPrediction. [Link]

-

SuperPred. [Link]

-

Liu, T., Lin, Y., Wen, X., Jorissen, R. N., & Gilson, M. K. (2007). BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. Nucleic acids research, 35(Database issue), D198–D201. [Link]

-

bio.tools. SuperPred. [Link]

-

Lampa, S., Alvarsson, J., Spjuth, O. (2024). Machine Learning for Multi-Target Drug Discovery: Challenges and Opportunities in Systems Pharmacology. Molecules, 29(3), 647. [Link]

-

Pinzi, L., & Rastelli, G. (2019). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 16(4). [Link]

-

Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., Dunkel, M., & Preissner, R. (2008). SuperPred--target-prediction server. Nucleic acids research, 36(Web Server issue), W55–W59. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Data.gov. PubChem Compound. [Link]

-

Bagherian, M., Mammadova, T., & Cetiner, S. (2024). A review of machine learning-based methods for predicting drug-target interactions. Health Information Science and Systems, 12(1), 30. [Link]

-

NC State University Libraries. PubChem. [Link]

-

Raouf, G. A. M., Mohammad, F. K., & Merza, M. A. (2022). In silico SwissTargetPrediction web server prediction of human body protein targets by various medications involved in polypharmacy recorded in COVID-19 patients with cytokine storm. Journal of Applied Pharmaceutical Science, 12(10), 108-118. [Link]

-

Lampa, S., Alvarsson, J., & Spjuth, O. (2024). Machine Learning for Multi-Target Drug Discovery: Challenges and Opportunities in Systems Pharmacology. Molecules, 29(3), 647. [Link]

-

Health Sciences Library System. BindingDB -- a web-accessible database of experimentally determined proteinx96ligand binding affinities. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Semantic Scholar. [Link]

-

Wikipedia. BindingDB. [Link]

-

BindingDB. Info. [Link]

-

Virginia Open Data Portal. PubChem Compound. [Link]

-

National Center for Biotechnology Information. PubChem. [Link]

-

Vamathevan, J., Clark, D., Czodrowski, P., Dunham, I., Ferran, E., Lee, G., Li, B., Madabhushi, A., Shah, P., Spitzer, M., & Zhao, S. (2019). Machine Learning in Drug Discovery: A Review. Sains Malaysiana, 48(1), 165-175. [Link]

-

Database Commons. PubChem. [Link]

-

Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. Journal of medicinal chemistry, 62(18), 8359–8382. [Link]

-

Database Commons. BindingDB. [Link]

-

Koutsoukas, A., Patsilinakos, A., & Glen, R. C. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of proteomics, 74(12), 2554–2574. [Link]

-

Open Targets Blog. (2019). Using ChEMBL for target identification and prioritisation. [Link]

-

ResearchGate. (2023). In silico methods for drug-target interaction prediction. [Link]

-

Rognan, D. (2017). In Silico Drug-Target Profiling. Methods in molecular biology (Clifton, N.J.), 1521, 147–163. [Link]

-

Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., Dunkel, M., & Preissner, R. (2014). SuperPred: update on drug classification and target prediction. Nucleic acids research, 42(Web Server issue), W26–W31. [Link]

-

Ruiz-Moreno, A. J., Dömling, A., & Velasco-Velázquez, M. A. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in molecular biology (Clifton, N.J.), 2174, 31–43. [Link]

-

A. S. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. LinkedIn. [Link]

-

University of Groningen. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]

-

Ruiz-Moreno, A. J., Dömling, A., & Velasco-Velázquez, M. A. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2174, 31-43. [Link]

-

Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., Dunkel, M., & Preissner, R. (2022). SuperPred 3.0: drug classification and target prediction-a machine learning approach. Nucleic acids research, 50(W1), W726–W731. [Link]

-

Zdrazil, B., Felix, E., Hunter, F., Manners, E. J., Blackshaw, J., Corbett, S., de Veij, M., Ioannidis, H., Mendez Lopez, D., Mosquera, J. F., Magarinos, M. P., Bosc, N., Arcila, R., Kizilören, T., Gaulton, A., Bento, A. P., Adasme, M. F., Monecke, P., Landrum, G. A., & Leach, A. R. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic acids research, 52(D1), D1235–D1246. [Link]

-

Ruiz-Moreno, A. J., Dömling, A., & Velasco-Velázquez, M. A. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. In Methods in Molecular Biology (Vol. 2174, pp. 31-43). Humana Press. [Link]

-

ChEMBL-og. (2014). Ligand-based target predictions in ChEMBL. [Link]

-

Galati, M., Galati, A., & Gadaleta, D. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in molecular biosciences, 10, 1243555. [Link]

-

bio.tools. PharmMapper. [Link]

-

Is life worth living? (2017). Target prediction using ChEMBL. [Link]

-

Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Luo, C. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic acids research, 38(Web Server issue), W609–W614. [Link]

-

Ekins, S., & Mestres, J. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry (pp. 489-506). [Link]

-

Fiveable. Pharmacophore modeling. [Link]

-

SlideShare. (2018). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. [Link]

-

YouTube. (2023). Pharmacophore modeling. [Link]

-

EMBL-EBI. ChEMBL. [Link]

-

Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., Lai, L., Pei, J., & Li, H. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic acids research, 45(W1), W356–W361. [Link]

-

PharmMapper. [Link]

-

Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Luo, C. (2010). PharmMapper server: A Web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(suppl_2), W609-W614. [Link]

Sources

- 1. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Recent Advances in In Silico Target Fishing [mdpi.com]

- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(3-bromophenyl)-2-phenylbutanamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, N-(3-bromophenyl)-2-phenylbutanamide. In the absence of direct literature, this document pioneers a theoretical and practical framework for its synthesis, characterization, and potential biological significance. By dissecting the molecule into its core components—3-bromoaniline and 2-phenylbutanoic acid—we leverage established chemical principles and data from analogous structures to propose a robust synthetic pathway and detailed analytical protocols. Furthermore, a speculative exploration of its potential pharmacological applications is presented, drawing insights from the known bioactivities of related phenylpropanoids and bromoaniline derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical space and the rational design of potentially bioactive compounds.

Introduction: Rationale and Design

N-(3-bromophenyl)-2-phenylbutanamide is a synthetic amide that merges two key structural motifs: a substituted aromatic amine (3-bromoaniline) and a phenylalkanoic acid (2-phenylbutanoic acid). The rationale for investigating this specific molecule stems from the well-documented and diverse biological activities associated with its constituent parts.

-

The 3-Bromoaniline Moiety: Bromoanilines are pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1][2] The bromine atom is a versatile functional group that can be used for further chemical modifications through cross-coupling reactions, and its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Derivatives of bromoaniline have been explored for a range of bioactivities, including as sensors for metal cations and in the development of antimicrobial agents.[4][5]

-

The 2-Phenylbutanamide Scaffold: Phenylpropanoids and their derivatives are a broad class of plant secondary metabolites known for a wide spectrum of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[6][7] The 2-phenylbutanoic acid core, in particular, is a key intermediate in the synthesis of several drugs, such as the anticonvulsant Pheneturide and the selective estrogen receptor modulator Idoxifene.[8]

The strategic combination of these two fragments into N-(3-bromophenyl)-2-phenylbutanamide presents an intriguing target for discovery chemistry. The resulting molecule possesses a unique combination of lipophilicity, hydrogen bonding capability, and potential for further derivatization, making it a candidate for screening in various biological assays.

Predicted Physicochemical Properties

A preliminary assessment of the physicochemical properties of N-(3-bromophenyl)-2-phenylbutanamide is crucial for predicting its behavior in biological systems and for planning its synthesis and purification. The following properties are estimated based on the known values of its precursors, N-(3-bromophenyl)butanamide and 2-phenylbutanamide.[9][10]

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₆H₁₆BrNO | - |

| Molecular Weight | 318.21 g/mol | Calculated |

| XLogP3 | ~4.5 | Estimated based on fragments[9][11] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 1 | Calculated |

| Rotatable Bonds | 3 | Calculated |

| Appearance | White to off-white solid | Inferred from analogs[12] |

Proposed Synthesis and Mechanism

The most direct and widely practiced method for the formation of an amide bond is the condensation reaction between a carboxylic acid and an amine. For the synthesis of N-(3-bromophenyl)-2-phenylbutanamide, we propose the coupling of 2-phenylbutanoic acid with 3-bromoaniline. This can be achieved through several reliable methods, with the conversion of the carboxylic acid to a more reactive acyl chloride being a common and efficient strategy.[13]

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. First, 2-phenylbutanoic acid is converted to 2-phenylbutyryl chloride using thionyl chloride. The resulting acyl chloride is then reacted with 3-bromoaniline in the presence of a base to yield the target amide.

Caption: Proposed two-step synthesis of N-(3-bromophenyl)-2-phenylbutanamide.

Detailed Experimental Protocol

Materials:

-

2-phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

3-bromoaniline

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Synthesis of 2-Phenylbutyryl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylbutanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-phenylbutyryl chloride is a pale yellow oil and can be used in the next step without further purification.

Step 2: Synthesis of N-(3-bromophenyl)-2-phenylbutanamide

-

Dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the crude 2-phenylbutyryl chloride (1.1 eq) in anhydrous DCM to the flask.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-(3-bromophenyl)-2-phenylbutanamide as a solid.

Proposed Methods for Structural Elucidation and Purity Assessment

Confirmation of the successful synthesis and purity of N-(3-bromophenyl)-2-phenylbutanamide would require a suite of standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 3-bromophenyl and the 2-phenyl rings, a multiplet for the methine proton adjacent to the phenyl group and carbonyl, multiplets for the methylene protons of the butyl chain, and a triplet for the terminal methyl group. A broad singlet corresponding to the amide N-H proton should also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal of the amide at approximately 170-175 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide C=O stretching vibration around 1650-1680 cm⁻¹ and a sharp peak for the N-H stretching vibration around 3300 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.

-

Melting Point: A sharp melting point range for the purified product would indicate high purity.

Review of Potential Biological and Pharmacological Significance

While the biological activity of N-(3-bromophenyl)-2-phenylbutanamide has not been reported, the known pharmacology of related structures provides a basis for hypothesizing its potential applications.

-